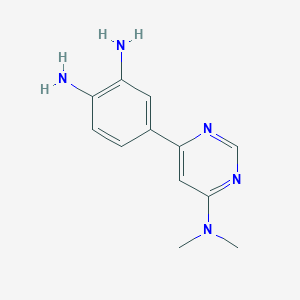![molecular formula C44H82N4O B11928362 3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is a complex organic compound that features a piperazine ring substituted with a methyl group, linked to a hydrazide moiety, and further connected to two long-chain unsaturated fatty acid residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methylpiperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Hydrazide Formation: The piperazine derivative is then reacted with a suitable hydrazine derivative to form the hydrazide intermediate.
Attachment of Fatty Acid Residues: The final step involves the coupling of the hydrazide intermediate with the unsaturated fatty acid residues, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid residues.
Reduction: Reduction reactions can occur at the hydrazide moiety.
Substitution: The piperazine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Products may include epoxides or hydroxylated derivatives.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials, such as surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, while the fatty acid residues can interact with lipid membranes, enhancing cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-(4-methylpiperazin-1-yl)propanoic acid
- 3-(4-methylpiperazin-1-yl)propan-1-amine
Uniqueness
3-(4-methylpiperazin-1-yl)-N’,N’-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide is unique due to its combination of a piperazine ring, hydrazide moiety, and long-chain unsaturated fatty acid residues. This structure imparts unique physicochemical properties, such as amphiphilicity, which can be exploited in various applications, particularly in drug delivery and materials science.
Eigenschaften
Molekularformel |
C44H82N4O |
|---|---|
Molekulargewicht |
683.1 g/mol |
IUPAC-Name |
3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide |
InChI |
InChI=1S/C44H82N4O/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-37-48(45-44(49)36-39-47-42-40-46(3)41-43-47)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-43H2,1-3H3,(H,45,49)/b14-12-,15-13-,20-18-,21-19- |
InChI-Schlüssel |
PGBXZZRTJGILHS-QYCRHRGJSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCN(NC(=O)CCN1CCN(CC1)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCN(CCCCCCCCC=CCC=CCCCCC)NC(=O)CCN1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


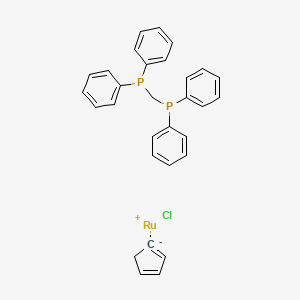



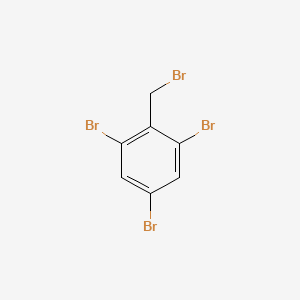
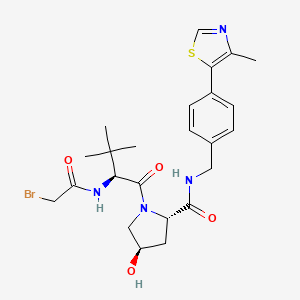
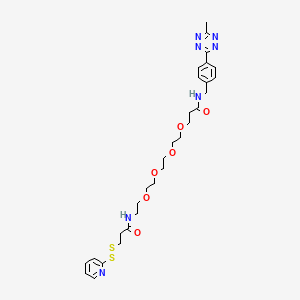
amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
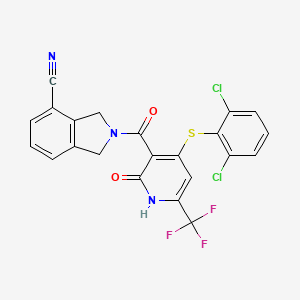
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)
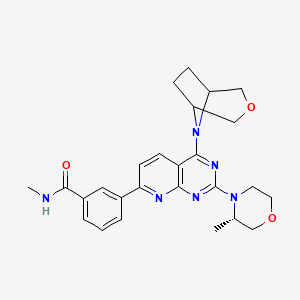
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)
